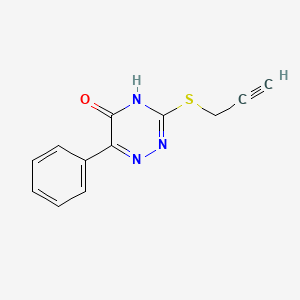![molecular formula C14H15NO2 B6108088 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6108088.png)
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one is a chemical compound that belongs to the class of chalcones. It is also known as curcumin analog 1 and has been the focus of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it is believed to inhibit the activity of several signaling pathways involved in cancer cell growth and proliferation, including the NF-κB and STAT3 pathways. It has also been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reduce oxidative stress and lipid peroxidation. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one in lab experiments is its potential therapeutic properties, particularly in the field of cancer research. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, it could be studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, it could be studied for its potential use in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Synthesemethoden
The synthesis of 2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one involves the reaction between 2-acetyl-1-cyclopenten-1-one and 2-methylaniline in the presence of a catalyst. The reaction yields a yellow crystalline solid with a melting point of 188-190°C.
Wissenschaftliche Forschungsanwendungen
2-acetyl-3-[(2-methylphenyl)amino]-2-cyclopenten-1-one has been studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.
Eigenschaften
IUPAC Name |
1-[2-hydroxy-5-(2-methylphenyl)iminocyclopenten-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-5-3-4-6-11(9)15-12-7-8-13(17)14(12)10(2)16/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQKQNALYOBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2CCC(=C2C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
![N-(4-methylphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6108038.png)
![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B6108056.png)

![1-[cyclohexyl(methyl)amino]-3-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6108064.png)

![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6108075.png)
![ethyl 5-[(4-nitrobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B6108076.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6108080.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6108084.png)
![3-(1-azepanylcarbonyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6108093.png)